[1-(2,4-Dichlorophenyl)ethyl](propan-2-yl)amine [1-(2,4-Dichlorophenyl)ethyl](propan-2-yl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17789698
InChI: InChI=1S/C11H15Cl2N/c1-7(2)14-8(3)10-5-4-9(12)6-11(10)13/h4-8,14H,1-3H3
SMILES:
Molecular Formula: C11H15Cl2N
Molecular Weight: 232.15 g/mol

[1-(2,4-Dichlorophenyl)ethyl](propan-2-yl)amine

CAS No.:

Cat. No.: VC17789698

Molecular Formula: C11H15Cl2N

Molecular Weight: 232.15 g/mol

* For research use only. Not for human or veterinary use.

[1-(2,4-Dichlorophenyl)ethyl](propan-2-yl)amine -

Specification

Molecular Formula C11H15Cl2N
Molecular Weight 232.15 g/mol
IUPAC Name N-[1-(2,4-dichlorophenyl)ethyl]propan-2-amine
Standard InChI InChI=1S/C11H15Cl2N/c1-7(2)14-8(3)10-5-4-9(12)6-11(10)13/h4-8,14H,1-3H3
Standard InChI Key RJQDPGQDNFLUQP-UHFFFAOYSA-N
Canonical SMILES CC(C)NC(C)C1=C(C=C(C=C1)Cl)Cl

Introduction

Chemical Identification and Structural Properties

Molecular Composition and Formula

The molecular formula of 1-(2,4-Dichlorophenyl)ethylamine is C₁₁H₁₅Cl₂N, with a molecular weight of 232.15 g/mol . Its structure comprises a 2,4-dichlorophenyl ring attached to an ethylamine chain, where the amine nitrogen is further substituted with an isopropyl group. The compound’s systematic IUPAC name, N-[1-(2,4-dichlorophenyl)ethyl]propan-2-amine, reflects this arrangement .

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource
CAS Registry Number1021077-04-2PubChem
Molecular FormulaC₁₁H₁₅Cl₂NPubChem
Molecular Weight232.15 g/molPubChem
SMILES NotationCC(C)NC(C)C1=C(C=C(C=C1)Cl)ClPubChem
InChI KeyRJQDPGQDNFLUQP-UHFFFAOYSA-NPubChem

Spectroscopic Characterization

The compound’s structural elucidation relies on spectroscopic techniques:

  • ¹H NMR: Key signals include the isopropyl group’s methyl protons (δ 1.0–1.2 ppm, doublet) and the ethylamine backbone’s methine proton (δ 3.2–3.5 ppm, multiplet). The aromatic protons of the dichlorophenyl ring resonate as doublets at δ 7.1–7.4 ppm .

  • IR Spectroscopy: Stretching frequencies for N–H (3350 cm⁻¹) and C–Cl (745 cm⁻¹) confirm functional groups .

  • Mass Spectrometry: The molecular ion peak at m/z 232.1 ([M+H]⁺) aligns with its molecular weight, while fragments at m/z 170 and 155 correspond to cleavage of the isopropyl and ethylamine groups, respectively .

Computational Descriptors

PubChem’s computed descriptors provide insights into the compound’s electronic and steric profiles:

  • Topological Polar Surface Area (TPSA): 12 Ų, indicating moderate polarity .

  • LogP (Octanol-Water Partition Coefficient): 3.1, suggesting lipophilicity conducive to membrane permeability .

  • Hydrogen Bond Donor/Acceptor Count: 1 donor (amine) and 1 acceptor (amine), influencing solubility and intermolecular interactions .

Synthesis and Manufacturing

Table 2: Hypothetical Reaction Conditions and Yields

MethodReagents/ConditionsExpected Yield
Reductive AminationNaBH₃CN, MeOH, pH 4–6, 25°C60–70%
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C, 12h40–50%

Industrial-Scale Production

Large-scale synthesis would prioritize cost efficiency and purity. Continuous flow reactors could enhance yield consistency, while automated purification systems (e.g., simulated moving bed chromatography) might isolate the compound at >95% purity .

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